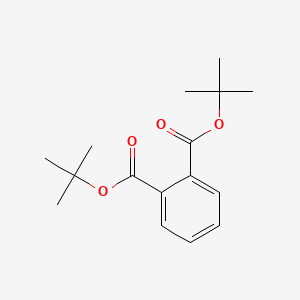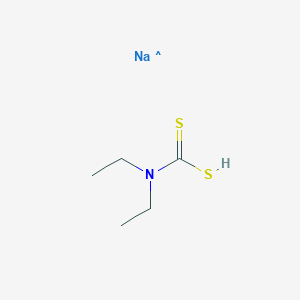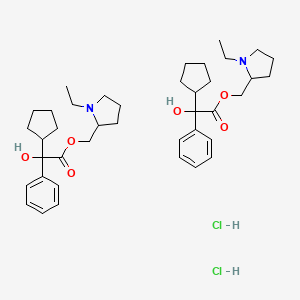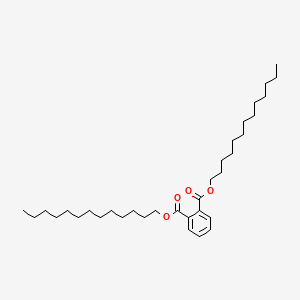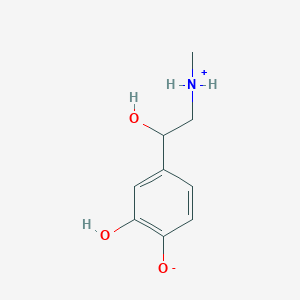
4-十二烷基苯磺酸
描述
4-Dodecylbenzenesulfonic acid (DBSA) is an organic compound with the molecular formula C18H30O3S . It is a member of the class dodecylbenzenesulfonic acids, which is benzenesulfonic acid in which the hydrogen at position 4 of the phenyl ring is substituted by a dodecyl group . It is an alkyl sulfonate .
Synthesis Analysis
DBSA has been used in the synthesis of various compounds. For instance, it has been used in the preparation of a polymer along with polystyrene-block-poly(4-vinylpyridine) and a comb-coil A-block-(B-graft-C) type of copolymer . It has also been used in the chemical synthesis and characterization of dodecylbenzene sulfonic acid-doped polyaniline/viscose fiber .Molecular Structure Analysis
The molecular structure of DBSA consists of a long hydrocarbon chain attached to a benzene ring, which is further attached to a sulfonic acid group . It has a molecular weight of 326.494 Da .Chemical Reactions Analysis
DBSA has been shown to be an efficient, mild, green, stable, and chemoselective Brønsted acid catalyst for the synthesis of 1, 1-diacetates . It has also been used in the conversion of alcohols, phenols, thiols, and amines to primary carbamates, S-thiocarbamates, and ureas .Physical And Chemical Properties Analysis
DBSA is a liquid at room temperature, with a color varying from light brown to dark brown . It has a density of 1.1±0.1 g/cm3 . It is slightly soluble in water .科学研究应用
Synthesis of Organic Compounds
4-Dodecylbenzenesulfonic acid is used as a solvent in the synthesis of specific organic compounds like 2-(1,5-diaryl-1,4-pentadien-3-ylidene)-hydrazinecarboximidamide hydrochlorides , which are important intermediates in pharmaceuticals and agrochemicals .
Nanoparticle Coating
It serves as an in situ coating agent for rutile nanoparticles, enhancing their stability and functionality for various applications including pigments and photocatalysts .
Stabilization of Colloids
This compound acts as a stabilizer in the preparation of colloidal CdS, which are semiconductor nanoparticles used in optoelectronics and photovoltaics .
Surfactant in Industrial Applications
As a surfactant, it finds extensive use in industries, aiding in emulsification and as an auxiliary agent in products like lubricants, paints, and resins .
Micro-Electrical Discharge Machining (Micro-EDM)
4-Dodecylbenzenesulfonic acid is used to lower the dielectric breakdown voltage in micro-EDM processes, leading to better energy distribution and efficiency during machining .
Bioelectronic Applications
A novel conductive polymer composite consisting of poly(3,4-ethylenedioxythiophene) doped with 4-Dodecylbenzenesulfonic acid (PEDOT:DBSA) has been developed for bioelectronic applications .
作用机制
Target of Action
4-Dodecylbenzenesulfonic acid (DBSA) is an alkyl sulfonate . It is commonly used in various industrial applications, including the preparation of polymers . .
Mode of Action
DBSA is known to participate in the preparation of a polymer along with polystyrene-block-poly(4-vinylpyridine) and a comb-coil A-block-(B-graft-C) type of copolymer . It can also act as a solvent for the synthesis of certain compounds . Furthermore, it has been used as a Brønsted acid reagent in a solvent-free method for the conversion of alcohols, phenols, thiols, and amines to primary carbamates, S-thiocarbamates, and ureas .
Biochemical Pathways
It is known that dbsa can influence the synthesis of certain compounds and the preparation of polymers .
Result of Action
The molecular and cellular effects of DBSA’s action largely depend on its application. In industrial settings, it can aid in the synthesis of certain compounds and the preparation of polymers . When used as a Brønsted acid reagent, it can facilitate the conversion of various substances into primary carbamates, S-thiocarbamates, and ureas .
Action Environment
DBSA is an organosulfur compound that is commonly used in various industrial applications . Its action, efficacy, and stability can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it is known to produce heat when diluted with water . Furthermore, it has been reported that DBSA can be used in a solvent-free method, suggesting that it can function effectively in the absence of a solvent .
安全和危害
DBSA is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid ingestion and inhalation .
未来方向
DBSA has been used in various fields due to its properties as a Brønsted acid catalyst. It has potential applications in the synthesis of various compounds . Moreover, it has been used as a surfactant in a graphite-based dielectric in powder mixed electric discharge machining , indicating its potential use in other similar applications.
属性
IUPAC Name |
4-dodecylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3S/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21/h13-16H,2-12H2,1H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXICGTUELOLSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8050443 | |
| Record name | 4-Dodecylbenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8050443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Dodecylbenzenesulfonic acid | |
CAS RN |
121-65-3 | |
| Record name | 4-Dodecylbenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Dodecylbenzenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 4-dodecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Dodecylbenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8050443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-dodecylbenzenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.082 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-DODECYLBENZENESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC21S23N1O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Dodecylbenzenesulfonic acid?
A1: The molecular formula of DBSA is C18H30O3S, and its molecular weight is 326.5 g/mol.
Q2: Is there any spectroscopic data available for DBSA?
A2: Yes, numerous studies employ techniques like Fourier Transform Infrared spectroscopy (FTIR) [, ] to characterize DBSA and monitor its activity in reactions. FTIR helps identify specific functional groups and their changes during reactions.
Q3: How does DBSA perform in various solvent systems?
A3: DBSA exhibits unique solubility profiles, being soluble in organic solvents like 1-octanol but exhibiting limited solubility in water []. This characteristic makes it suitable for biphasic reactions, particularly in esterification processes [, , ].
Q4: What are the main catalytic applications of DBSA?
A4: DBSA acts as an efficient Brønsted acid catalyst in various reactions, including esterification of lignin [], carboxylic acids [, , , , , ], and fatty acids []; synthesis of carbamates, thiocarbamates [, ], and ureas []; and protection of carbonyl compounds as thioacetals [].
Q5: How does DBSA enhance esterification reactions?
A5: DBSA acts as both a catalyst and a surfactant in esterification reactions [, , ]. Its surfactant properties enable the formation of emulsions, increasing the interfacial area between reactants and thus enhancing reaction rates [, , ].
Q6: Can DBSA be recovered and reused after a reaction?
A6: Yes, DBSA can be recovered and reused multiple times without significant loss of catalytic activity []. This reusability makes it an economical and environmentally friendly catalyst.
Q7: How does the presence of water affect DBSA's catalytic activity?
A7: While DBSA retains high activity in esterification reactions even with excess water [, ], its efficiency in transesterifications can be slightly lower []. Interestingly, DBSA promotes automatic water separation in specific reaction conditions, further pushing the equilibrium towards ester formation [].
Q8: Are there any computational studies on DBSA?
A8: Yes, computational techniques, like molecular dynamics simulations, have been used to investigate the interactions of DBSA with asphaltenes in various solvent systems []. These studies provide insights into the mechanism of DBSA as an asphaltene aggregation inhibitor.
Q9: How does the alkyl chain length of DBSA analogs impact their catalytic activity?
A9: Research suggests that DBSA, with its 12-carbon alkyl chain, exhibits optimal performance in certain reactions []. Modifying the chain length can alter its solubility and self-assembly properties, ultimately impacting its catalytic efficiency.
Q10: What is known about the stability of DBSA?
A10: While specific degradation pathways are not extensively discussed in the provided literature, studies focusing on its applications, particularly in harsh conditions like elevated temperatures, showcase its stability and consistent performance [, , ].
Q11: Can DBSA be used in material science applications?
A11: Yes, DBSA is employed as a dopant for conductive polymers like polyaniline [, , , , , , , ]. DBSA doping enhances the conductivity of these polymers, making them suitable for applications in electronics, sensors, and energy storage.
Q12: How does DBSA interact with polyaniline?
A12: DBSA interacts with polyaniline through protonation of the polymer backbone, facilitating charge transfer and increasing conductivity. This interaction allows for the formation of ordered structures like honeycomb films with enhanced electroactivity [, ].
Q13: What are the environmental concerns related to DBSA?
A13: While DBSA is considered relatively safe compared to some other strong acids, its presence in wastewater from industrial processes is a concern. Research has explored the biodegradation of DBSA in activated sludge systems, highlighting the importance of proper wastewater treatment [].
Q14: What analytical methods are used to quantify DBSA?
A14: DBSA quantification often relies on techniques like liquid chromatography coupled with mass spectrometry (LC-MS) [, , ]. These methods provide high sensitivity and selectivity, enabling accurate determination of DBSA levels in complex matrices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





